molecular formula C19H15N3O6 B2815465 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1286724-24-0

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2815465
CAS No.: 1286724-24-0
M. Wt: 381.344
InChI Key: CLDUBGFAQVJUMU-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O6 and its molecular weight is 381.344. The purity is usually 95%.
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Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Furan moiety : Contributes to the compound's reactivity and potential bioactivity.
  • Chromene backbone : Implicated in various biological effects.

The molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4} with a molecular weight of approximately 302.30 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antifungal Activity

The antifungal potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the growth of several fungal pathogens, including Candida species. The activity is attributed to the disruption of fungal cell membranes and interference with ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Summary of Research Findings

Activity TypeTest Organism/Cell LineIC50 (μM)Mechanism of Action
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AntifungalCandida albicans10Membrane disruption
AnticancerMCF-7 (breast cancer)20Induction of apoptosis

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives revealed that compounds with oxadiazole rings exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus. The study concluded that modifications in the furan substituents could enhance activity further .
  • Antifungal Evaluation : In a comparative analysis, the compound was tested against standard antifungal agents. Results indicated comparable efficacy against Candida strains, suggesting its potential as a lead compound for antifungal drug development .
  • Cytotoxicity Assessment : A cytotoxicity assay on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. Flow cytometry analysis confirmed that it induced apoptosis in treated cells .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c1-9-7-12(10(2)26-9)17-21-22-19(28-17)20-16(23)13-8-11-5-4-6-14(25-3)15(11)27-18(13)24/h4-8H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDUBGFAQVJUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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